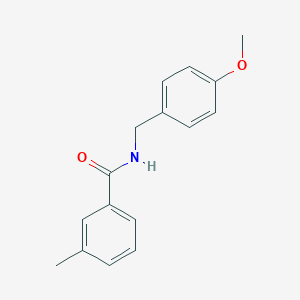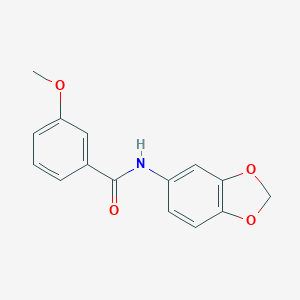
1-methyl-5-nitro-2(1H)-pyridinone
Vue d'ensemble
Description
1-Methyl-5-nitro-2(1H)-pyrimidinone is a chemical compound with the molecular formula C5H5N3O3 and a molecular weight of 155.11 . It is also known by its CAS number 17758-39-3 .
Synthesis Analysis
The synthesis of 1-Methyl-5-nitro-2(1H)-pyrimidinone can be achieved from 5-Nitro-pyrimidin-2-ol and Iodomethane . Another study mentions the synthesis of 1,4-Dihydropyridine (1,4-DHP) with structural and functional modifications using multi-component one-pot and green synthetic methodologies .Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitro-2(1H)-pyrimidinone consists of a pyrimidinone ring with a nitro group at the 5-position and a methyl group at the 1-position .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-5-nitro-2(1H)-pyrimidinone are not mentioned in the retrieved papers, one paper discusses the synthesis and insecticidal activities of 1,4-DHPs and cis-nitenpyram molecular hybrids .Physical And Chemical Properties Analysis
1-Methyl-5-nitro-2(1H)-pyrimidinone has a melting point of 169-170 °C and a predicted boiling point of 239.7±43.0 °C. Its density is predicted to be 1.52±0.1 g/cm3 .Applications De Recherche Scientifique
Propriétés
IUPAC Name |
1-methyl-5-nitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYSOPYUSSFGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304345 | |
| Record name | 1-methyl-5-nitro-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-nitro-2(1H)-pyridinone | |
CAS RN |
32896-90-5 | |
| Record name | 32896-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165483 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-5-nitro-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)
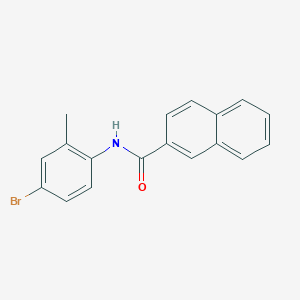
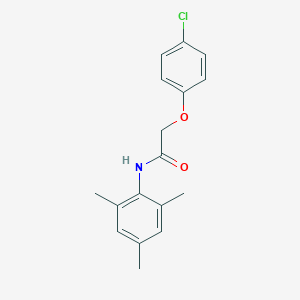
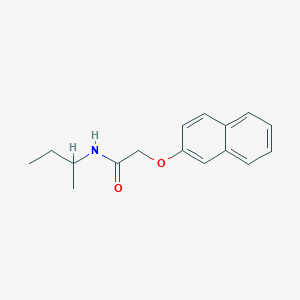
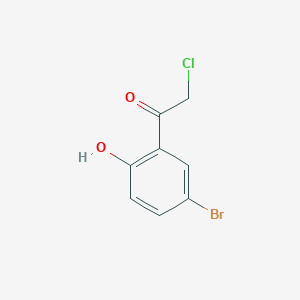
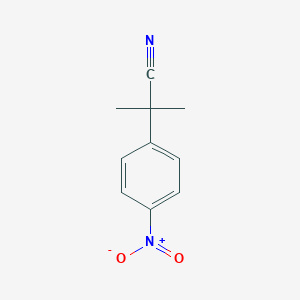
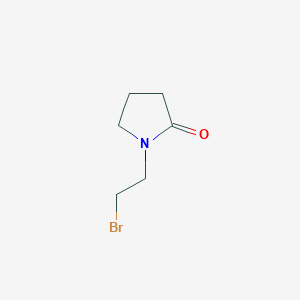
![N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B187687.png)
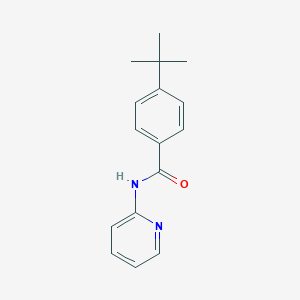
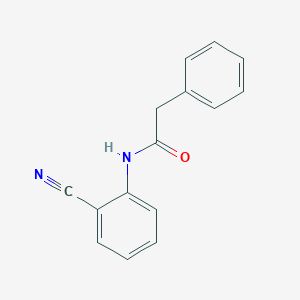
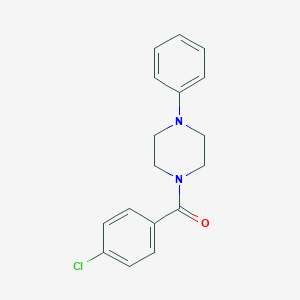
![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)
